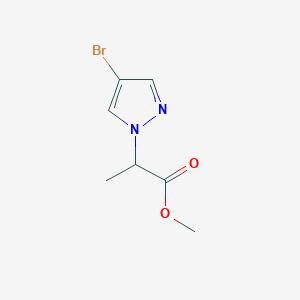

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Overview

Description

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H9BrN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases by competing with ATP for binding to the active site . This inhibition can result in downstream effects on cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to the observed effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of organic substances . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its biological effects, with higher concentrations potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the methyl 2-bromopropanoate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Substitution Reactions: Products include various substituted pyrazole derivatives.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antileishmanial and antimalarial agents.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate

- Methyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoate

- Methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. The bromine atom can be readily substituted with other nucleophiles, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and receptor interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHBrNO

Molecular Weight: Approximately 231.06 g/mol

Structural Characteristics: The compound features a pyrazole ring substituted with a bromine atom at the 4-position and a methyl ester functional group, which influences its reactivity and biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: It has been shown to inhibit various enzymes, including cyclooxygenases (COX), which are crucial for the inflammatory response. The compound's structural similarity to other pyrazole derivatives enhances its potential as an enzyme inhibitor .

- Receptor Binding: Studies indicate that this compound interacts with specific receptors, modulating biological responses. It has been evaluated for its binding affinity to targets involved in pain pathways and inflammatory processes.

Biological Activities

The compound has demonstrated a range of biological activities, summarized in the following table:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Studies: In assays designed to evaluate enzyme inhibition, this compound showed significant reductions in enzymatic activity compared to control samples. For example, it demonstrated competitive inhibition against liver alcohol dehydrogenase with an IC value indicating potent activity.

- Receptor Interaction Analysis: Binding assays revealed that the compound interacts with receptors involved in pain modulation, suggesting potential applications in pain management therapies. The binding affinity was quantitatively assessed through displacement assays.

- Comparative Analysis with Related Compounds: Research comparing this compound with structurally similar pyrazole derivatives indicated that variations in substituents significantly affect biological activity. For instance, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition and receptor binding.

Properties

IUPAC Name |

methyl 2-(4-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTCOFRTCLKRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.